Triazolomethylindole-3-acetic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437270 | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177270-91-6 | |

| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid, a significant metabolite of the anti-migraine drug Rizatriptan. The document details a plausible synthetic pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid is the primary, pharmacologically inactive metabolite of Rizatriptan, formed through oxidative deamination by monoamine oxidase-A (MAO-A).[1][2] Its synthesis is of interest for various applications, including its use as a reference standard in pharmacokinetic and metabolic studies of Rizatriptan. The chemical structure of the target compound is presented below.

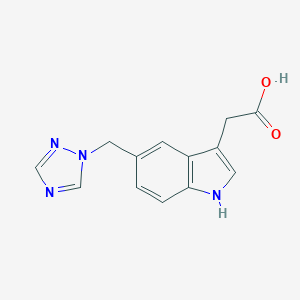

Chemical Structure:

-

IUPAC Name: 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

-

Molecular Formula: C₁₃H₁₂N₄O₂

-

Molecular Weight: 256.26 g/mol

-

CAS Number: 177270-91-6

Proposed Synthetic Pathway

While the full text of the original synthesis by Chen et al. (1996) is not publicly available, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and related literature. The proposed pathway involves a three-step process starting from indole-3-acetic acid:

-

Protection of Indole-3-acetic Acid: The indole (B1671886) nitrogen and the carboxylic acid group of the starting material are protected to prevent unwanted side reactions in the subsequent steps.

-

Halomethylation of the Protected Indole: A halomethyl group (e.g., chloromethyl) is introduced at the C5 position of the indole ring, a key step for the subsequent attachment of the triazole moiety.

-

Alkylation of 1,2,4-Triazole (B32235) and Deprotection: The 5-halomethylindole intermediate is used to alkylate 1,2,4-triazole, followed by the removal of the protecting groups to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions reported in the chemical literature.

Step 1: Protection of Indole-3-acetic Acid (as Ethyl Ester)

Objective: To protect the carboxylic acid group as an ethyl ester to prevent its interference in subsequent reactions.

Procedure:

-

Suspend indole-3-acetic acid (1 equivalent) in absolute ethanol (B145695) (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours, ensuring the temperature remains below 10 °C.

-

Alternatively, add thionyl chloride (1.2 equivalents) dropwise to the cooled ethanolic suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl indole-3-acetate (B1200044).

Step 2: Synthesis of Ethyl 5-(chloromethyl)-1H-indole-3-acetate

Objective: To introduce a chloromethyl group at the C5 position of the indole ring.

Procedure:

-

Dissolve ethyl indole-3-acetate (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dioxane and aqueous HCl.

-

Add paraformaldehyde (2-3 equivalents).

-

Bubble hydrogen chloride gas through the mixture at room temperature for 1-2 hours or until saturation.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid

Objective: To couple the 5-chloromethylindole intermediate with 1,2,4-triazole and subsequently hydrolyze the ester to the carboxylic acid.

Procedure:

-

To a solution of 1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to form the sodium salt of the triazole.

-

Add a solution of ethyl 5-(chloromethyl)-1H-indole-3-acetate (1 equivalent) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the progress of the alkylation by TLC.

-

Once the reaction is complete, quench it by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetate.

-

For the final deprotection (hydrolysis), dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents).

-

Heat the mixture at reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

-

The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid.

Quantitative Data

The following table summarizes expected and reported data for the target compound and its precursors. Note that yields for the proposed pathway are estimates based on analogous reactions and would require experimental optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Proposed Yield (%) |

| Ethyl Indole-3-acetate | C₁₂H₁₃NO₂ | 203.24 | Oil or low melting solid | 43-46 | >90 |

| Ethyl 5-(chloromethyl)-1H-indole-3-acetate | C₁₃H₁₄ClNO₂ | 267.71 | Solid | - | 60-70 |

| 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-acetic Acid | C₁₃H₁₂N₄O₂ | 256.26 | Solid | - | 70-80 (for the final two steps) |

Biological Pathway: Metabolism of Rizatriptan

The target compound is a direct metabolite of Rizatriptan. The metabolic pathway is a critical aspect for drug development professionals, as it influences the pharmacokinetic profile of the parent drug.

Caption: Metabolic conversion of Rizatriptan to its inactive acetic acid metabolite.

Rizatriptan undergoes oxidative deamination of its terminal amine group, a reaction catalyzed by the enzyme Monoamine Oxidase-A (MAO-A).[1][2] This process is believed to proceed through an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase to form the stable and inactive this compound. This metabolic pathway is a major route of elimination for Rizatriptan, with approximately 51% of an oral dose being excreted as this indole acetic acid metabolite.

Conclusion

This technical guide outlines a robust and plausible synthetic route for 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid. The provided experimental protocols, while based on established chemical transformations, offer a solid foundation for researchers to produce this important metabolite for analytical and research purposes. The included diagrams of the synthetic workflow and the biological metabolism of Rizatriptan provide a clear visual representation of the key processes involved. Further optimization of the proposed synthetic steps may be necessary to achieve maximum yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of Triazolomethylindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid is a key metabolite of the widely used anti-migraine drug, Rizatriptan. As the primary product of Rizatriptan's metabolism, a thorough understanding of its chemical and biological properties is essential for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. This technical guide provides a detailed overview of the known chemical properties, metabolic pathway, and analytical methodologies related to this compound.

Chemical Properties

This compound is an indole (B1671886) derivative characterized by the presence of a triazolomethyl substituent on the indole ring and an acetic acid group at the 3-position.

Quantitative Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 177270-91-6 | [1] |

| Molecular Formula | C₁₃H₁₂N₄O₂ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| IUPAC Name | 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | [2] |

| Canonical SMILES | C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | [2] |

| InChI Key | KACIHDPNKNLLMA-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 598.0 ± 60.0 °C | [4] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 4.45 ± 0.30 | [4] |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic Data

Biological Activity and Metabolic Pathway

This compound is the principal, pharmacologically inactive metabolite of Rizatriptan. Its formation is a crucial step in the detoxification and elimination of the parent drug.

Rizatriptan Metabolism

Rizatriptan undergoes extensive first-pass metabolism, primarily through oxidative deamination catalyzed by the enzyme monoamine oxidase-A (MAO-A). This enzymatic reaction converts the N,N-dimethylaminoethyl side chain of Rizatriptan into an acetic acid group, yielding this compound. This metabolite is then excreted, primarily in the urine.

Signaling Pathway Diagram

The metabolic conversion of Rizatriptan to this compound can be visualized as a single-step enzymatic reaction.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C13H12N4O2 | CID 10244117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 177270-91-6 CAS MSDS (Triazolomethyl-indole-3-acetic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of Triazolomethylindole-3-acetic Acid

Disclaimer: There is a significant lack of publicly available scientific literature detailing a specific, validated mechanism of action for Triazolomethylindole-3-acetic Acid. This compound is primarily identified as a metabolite of the serotonin (B10506) 5-HT1B/1D receptor agonist, rizatriptan.[1] However, its structural resemblance to Indole-3-acetic acid (IAA), a pivotal plant hormone of the auxin class, suggests a potential for similar biological activity in plant systems.[2] This guide, therefore, presents a hypothetical mechanism of action for this compound based on the well-established signaling pathways of IAA. The experimental data and protocols provided are for IAA and should be considered as a reference for potential future studies on this compound.

Introduction to this compound

This compound is a derivative of indole (B1671886), characterized by a carboxymethyl substituent and a triazolomethyl group attached to the indole ring.[3] While its primary documented role is as a metabolite in mammals, its structural analogy to IAA, the most common natural auxin in plants, raises the possibility of it acting as a plant growth regulator.

Hypothetical Mechanism of Action: An Auxin-like Activity

It is hypothesized that this compound may mimic the action of IAA in plants. The mechanism of IAA involves its perception by specific receptors, leading to a cascade of downstream signaling events that regulate gene expression and ultimately control various aspects of plant growth and development, such as cell elongation, division, and differentiation.[2][4]

The core of the auxin signaling pathway involves the following key components:

-

TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.

-

Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These act as transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-regulated genes.[5]

In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing their transcriptional activity.[5] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate the transcription of auxin-responsive genes.[5]

Quantitative Data on Auxin Activity (Indole-3-acetic Acid)

The following tables summarize quantitative data related to the biological activity of Indole-3-acetic acid (IAA), which could serve as a benchmark for evaluating the potential auxin-like effects of this compound.

Table 1: Effect of IAA on Root Development

| Concentration (M) | Effect on Primary Root Elongation | Effect on Lateral Root Formation | Reference Bioassay |

| 1 x 10-7 | Promotion | Strong Induction | Arabidopsis thaliana seedling growth assay |

| 1 x 10-6 | Inhibition | Strong Induction | Arabidopsis thaliana seedling growth assay |

| 1 x 10-5 | Strong Inhibition | Inhibition | Arabidopsis thaliana seedling growth assay |

Table 2: Comparative Activity of Auxin Analogs in Rooting Assays

| Compound | Concentration (M) | Root Formation-Promoting Activity (relative to control) | Plant Material |

| Indole-3-butyric acid (IBA) | 1 x 10-4 | 100% | Black gram cuttings |

| 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) | 1 x 10-4 | 150% | Black gram cuttings[6] |

| 4-methylindole-3-acetic acid (4-CH3-IAA) | 1 x 10-4 | Weak Promotion | Black gram cuttings[6] |

Key Experimental Protocols for Assessing Auxin Activity

Detailed methodologies are crucial for investigating the potential auxin-like properties of this compound. The following are standard protocols used for characterizing IAA and its analogs.

Protocol 1: Arabidopsis Primary Root Elongation Assay

-

Sterilization and Plating: Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinse five times with sterile water. Plate the seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

-

Stratification and Germination: Store the plates at 4°C for 2 days in the dark to synchronize germination. Transfer the plates to a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22°C for 4 days.

-

Treatment: Transfer seedlings of uniform size to fresh MS plates supplemented with various concentrations of the test compound (e.g., this compound) or IAA as a positive control.

-

Measurement and Analysis: After 3-5 days of growth on the treatment plates, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ). Calculate the average root length and standard deviation for each treatment group.

Protocol 2: Lateral Root Formation Assay

-

Seedling Growth: Grow Arabidopsis thaliana seedlings vertically on MS plates for 5-7 days as described in Protocol 1.

-

Treatment: Transfer the seedlings to new MS plates containing the desired concentrations of the test compound.

-

Quantification: After an additional 3-4 days of growth, count the number of emerged lateral roots along the primary root under a stereomicroscope.

-

Data Analysis: Compare the average number of lateral roots per seedling in the treatment groups to the control group.

Protocol 3: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

-

Vector Construction: Clone the coding sequences of TIR1 and an Aux/IAA protein (e.g., IAA7) into the pGBKT7 (bait) and pGADT7 (prey) vectors, respectively.

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate (B1210297) method.

-

Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for successful transformation. To test for interaction, plate the cells on selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) and supplemented with various concentrations of the test compound.

-

Observation: Growth on the highly selective medium indicates a positive interaction between the bait and prey proteins, facilitated by the presence of the auxin-like compound.

Visualizing the Hypothetical Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, assuming this compound functions as an auxin analog.

Caption: Hypothetical Auxin Signaling Pathway Activation by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H12N4O2 | CID 10244117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Triazolomethylindole-3-acetic Acid as a Primary Metabolite of Rizatriptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazolomethylindole-3-acetic acid (TMIA), the principal and pharmacologically inactive metabolite of the anti-migraine drug, rizatriptan (B1679398). A detailed exploration of the metabolic pathway, enzymatic catalysis, and pharmacokinetic profile of TMIA is presented. This document synthesizes quantitative data from various studies into a clear, tabular format for comparative analysis. Furthermore, it outlines detailed experimental protocols for the in vitro characterization of rizatriptan metabolism and the quantification of rizatriptan and TMIA in biological matrices, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Visual diagrams of the metabolic pathway and a standard analytical workflow are provided to facilitate a deeper understanding of the underlying processes.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist widely prescribed for the acute treatment of migraine headaches.[1][2] Its therapeutic efficacy is attributed to its ability to cause vasoconstriction of intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[2] The clinical pharmacokinetics of rizatriptan are characterized by rapid absorption and a relatively short plasma half-life of 2-3 hours.[3][4] A crucial aspect of its disposition in the body is its extensive first-pass metabolism, which leads to a mean oral bioavailability of approximately 45%.[1][4] The primary metabolic route is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), resulting in the formation of this compound (TMIA).[1][2][5] TMIA is an inactive metabolite, meaning it does not contribute to the therapeutic effects of the parent drug.[2][3] Understanding the formation and fate of TMIA is critical for a complete characterization of rizatriptan's pharmacology and for the development of bioanalytical methods to support clinical and non-clinical studies.

Metabolic Pathway of Rizatriptan

The biotransformation of rizatriptan is predominantly governed by the enzyme monoamine oxidase A (MAO-A).[2][5] This enzyme catalyzes the oxidative deamination of the ethylamine (B1201723) side chain of rizatriptan, leading to the formation of an unstable aldehyde intermediate, which is subsequently oxidized to form this compound (TMIA).[1][6] This pathway accounts for the majority of rizatriptan's metabolism.[7]

In addition to the formation of TMIA, several minor metabolic pathways have been identified. These include the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound, but is present at much lower plasma concentrations (approximately 14% of the parent compound).[1][2][3] Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite.[1][3]

The significant role of MAO-A in rizatriptan metabolism has important clinical implications, particularly concerning drug-drug interactions. Co-administration of rizatriptan with MAO-A inhibitors can lead to a substantial increase in the systemic exposure to rizatriptan.[2][4]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and disposition of rizatriptan and its primary metabolite, TMIA.

Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Adults

| Parameter | Value | Reference(s) |

| Mean Oral Bioavailability | ~45% | [1][4] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | [1] |

| Plasma Half-life (t½) | 2 - 3 hours | [3][4] |

| Volume of Distribution (Vd) | ~140 L (males), ~110 L (females) | [1] |

| Plasma Protein Binding | ~14% | [1] |

Table 2: Excretion of Rizatriptan and Metabolites Following Oral Administration of 14C-Rizatriptan (10 mg)

| Compound | Percentage of Dose Excreted in Urine | Reference(s) |

| Unchanged Rizatriptan | ~14% | [3][4] |

| This compound (TMIA) | ~51% | [3][4] |

| Total Radioactivity Recovered | ||

| In Urine | 82% | [3][4] |

| In Feces | 12% | [3][4] |

Table 3: Plasma Concentration of N-monodesmethyl-rizatriptan

| Parameter | Value | Reference(s) |

| Plasma Concentration Relative to Parent Compound | ~14% | [1][2][3] |

Experimental Protocols

In Vitro Metabolism of Rizatriptan using Human Liver Microsomes

This protocol describes a typical in vitro experiment to investigate the metabolism of rizatriptan, primarily focusing on the formation of TMIA.

Objective: To determine the kinetics of rizatriptan metabolism and identify the enzymes involved.

Materials:

-

Rizatriptan

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

MAO-A selective inhibitors (e.g., clorgyline)

-

MAO-B selective inhibitors (e.g., selegiline)

-

Acetonitrile (B52724) (ACN) for quenching

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. A typical incubation mixture (final volume of 200 µL) contains:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Rizatriptan (at various concentrations, e.g., 1-100 µM, to determine enzyme kinetics)

-

Optional: MAO inhibitors (to confirm the role of specific enzymes)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30 minutes). Time-course experiments can be conducted by stopping the reaction at different time points.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining rizatriptan and the formed TMIA.

Quantification of Rizatriptan and TMIA in Human Plasma by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of rizatriptan and TMIA in human plasma.

Objective: To accurately and precisely measure the concentrations of rizatriptan and TMIA in plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Rizatriptan and TMIA analytical standards

-

Internal standard (IS) (e.g., a stable isotope-labeled analog of rizatriptan or TMIA)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of ice-cold protein precipitation solvent containing the internal standard.

-

Vortex mix for 1 minute to ensure complete mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.

-

Use a gradient elution with mobile phases A and B to separate rizatriptan, TMIA, and the IS. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes. This involves monitoring specific precursor-to-product ion transitions for rizatriptan, TMIA, and the IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for rizatriptan, TMIA, and the IS.

-

Calculate the peak area ratio of each analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentrations of rizatriptan and TMIA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is the primary, inactive metabolite of rizatriptan, formed via oxidative deamination catalyzed by MAO-A. Its formation is a key determinant of rizatriptan's pharmacokinetic profile, contributing to its significant first-pass metabolism. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of rizatriptan and its metabolites. A thorough understanding of the metabolic fate of rizatriptan, with a focus on TMIA, is essential for accurate bioanalytical method development, interpretation of pharmacokinetic data, and the assessment of potential drug-drug interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Triazolomethylindole-3-acetic Acid Derivatives and Related Indole Compounds: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro biological activities of derivatives of Triazolomethylindole-3-acetic Acid and the parent compound, Indole-3-acetic acid (IAA). While data on the specific molecule 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid is limited to its role as a metabolite of the serotonin (B10506) receptor agonist rizatriptan, extensive research has been conducted on structurally related compounds, revealing a range of biological effects.[1] This guide will focus on the available data for these derivatives, including their antioxidant, antimicrobial, and cytotoxic properties, along with the experimental methodologies used to determine these activities.

Chemical Structures and Synthesis

The core structure of interest revolves around an indole-3-acetic acid backbone with a triazole moiety. A significant body of research has focused on Schiff base derivatives of 1,2,4-triazoles synthesized from Indole-3-acetic acid.[2][3][4][5] The general synthesis scheme involves the conversion of Indole-3-acetic acid to a triazole intermediate, followed by reaction with various substituted benzaldehydes to yield the final Schiff base compounds.[2][3][5]

Below is a generalized workflow for the synthesis of these derivatives.

In Vitro Antimicrobial Activity

A series of Schiff base triazole derivatives of Indole-3-acetic acid (designated 5a-5g) have demonstrated notable antibacterial activity against various bacterial strains.[2][3] The minimum inhibitory concentration (MIC) values for these compounds were determined and are summarized in the table below.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| 5a | - | - | 12.5 | - |

| 5b | - | - | 6.25 | - |

| 5c | - | - | 12.5 | - |

| 5d | - | - | 12.5 | - |

| 5e | - | - | 12.5 | 3.12 |

| 5f | 25 | - | 3.12 | - |

| 5g | 25 | - | 6.25 | - |

| Data sourced from Javaid et al. (2023).[2][3] A dash (-) indicates no reported inhibitory activity. |

In antifungal assays, only compound 5e showed inhibitory activity against one of the tested fungal strains, with a zone of inhibition greater than 6 mm.[3]

The antimicrobial activity of the synthesized compounds was evaluated using the agar (B569324) well diffusion method.

-

Preparation of Media: Mueller-Hinton agar was prepared and sterilized.

-

Inoculation: The agar plates were seeded with a standardized inoculum of the test microorganisms.

-

Well Diffusion: Wells were punched into the agar plates, and a specific concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.

-

Incubation: The plates were incubated at an appropriate temperature and duration for microbial growth.

-

Measurement: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.

-

MIC Determination: The minimum inhibitory concentration was determined using a microdilution method in 96-well plates with varying concentrations of the compounds. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[6]

In Vitro Cytotoxic Activity

The cytotoxic potential of the Schiff base derivatives was assessed using the brine shrimp lethality assay.[3] Several of the synthesized compounds exhibited significant cytotoxicity.

| Compound | LC50 (µg/mL) |

| 5c | 5.7 |

| 5d | 5.7 |

| 5f | 5.7 |

| Data sourced from Javaid et al. (2023).[3] |

-

Hatching of Shrimp Eggs: Brine shrimp (Artemia salina) eggs were hatched in artificial seawater under constant aeration and illumination.

-

Preparation of Test Solutions: The test compounds were dissolved in a suitable solvent and diluted to various concentrations in artificial seawater.

-

Exposure: A specific number of nauplii (larval shrimp) were introduced into each concentration of the test solutions.

-

Incubation: The nauplii were incubated for a specified period (e.g., 24 hours).

-

Counting: The number of surviving nauplii in each concentration was counted.

-

LC50 Calculation: The concentration at which 50% of the nauplii were killed (LC50) was determined using probit analysis.

In Vitro Antioxidant Activity

The antioxidant potential of the Schiff base derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[2] The percentage of free radical scavenging at a concentration of 50 µg/mL is presented below.

| Compound | % Free Radical Scavenging (at 50 µg/mL) |

| 5a | 22.55% |

| 5b | 32% |

| 5c | 11.1% |

| 5d | 11.1% |

| 5e | 8.3% |

| Data sourced from Javaid et al. (2023).[2] |

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) was prepared.

-

Reaction Mixture: The test compounds at various concentrations were mixed with the DPPH solution.

-

Incubation: The mixture was incubated in the dark at room temperature for a specific period.

-

Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity was calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound).

In Vitro Enzyme Inhibition

The synthesized Schiff base derivatives were also screened for their protein kinase inhibition potential.[2][3] Compounds 5a, 5b, and 5g demonstrated inhibitory activity, with zones of inhibition ranging from 7.5 to 10.5 mm for the bald zone and 6 to 7.5 mm for the clear zone.[3]

In Vitro Activity of Indole-3-Acetic Acid (IAA)

The parent compound, Indole-3-acetic acid (IAA), has also been investigated for its in vitro biological activities.

-

Anticancer Activity: IAA, when irradiated with ultraviolet B (IAA(UVB)), has been shown to induce apoptosis in PC-3 prostate cancer cells.[7] This effect is mediated through the activation of stress signaling proteins like p38 MAPK and JNK, and the downregulation of pro-caspases.[7] Additionally, IAA can be oxidized by horseradish peroxidase (HRP) to form cytotoxic species that induce lipid peroxidation and DNA damage.[8]

-

TORC1 Inhibition: In yeast (Saccharomyces cerevisiae), IAA has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a key regulator of cell growth.[9] This suggests a role for IAA in regulating cellular quiescence.[9]

-

Anti-inflammatory and Antioxidant Activity: In RAW264.7 macrophages, IAA has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation and free radical generation.[10] This is achieved through the induction of heme oxygenase-1 (HO-1) and direct radical scavenging.[10] Furthermore, IAA has demonstrated hepatoprotective effects against methotrexate-induced liver injury by modulating the TLR4/NF-κB/caspase-3 pathway.[11]

The diagram below illustrates the proposed anti-inflammatory and hepatoprotective signaling pathway of IAA.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-[5-(1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, a molecule of significant interest in the fields of pharmacology and medicinal chemistry. This compound is the principal, pharmacologically inactive metabolite of Rizatriptan (B1679398), a potent and selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2] Understanding the properties of this metabolite is crucial for a complete characterization of the parent drug's pharmacokinetic and metabolic profile.

This document details the compound's chemical identity, including its IUPAC name and structure, and presents a putative synthesis protocol. Furthermore, it delves into the metabolic pathway leading to its formation from Rizatriptan and the signaling cascade of the parent compound's therapeutic targets.

Chemical Identity and Properties

IUPAC Name: 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid[1]

Systematic Name: [5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

Chemical Structure:

![Chemical Structure of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid](https://i.imgur.com/image.png)

Physicochemical and Pharmacokinetic Data:

The following table summarizes key data for 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid and its parent compound, Rizatriptan.

| Property | 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic Acid | Rizatriptan |

| Molecular Formula | C13H12N4O2 | C15H19N5 |

| Molecular Weight | 256.26 g/mol | 269.34 g/mol |

| CAS Number | 177270-91-6 | 144034-80-0 |

| Biological Activity | Pharmacologically inactive | Selective 5-HT1B/1D receptor agonist |

| Metabolic Fate | - | Major metabolite is 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid |

| Excretion | ~51% of an oral Rizatriptan dose is excreted as this metabolite in urine[2][3] | Primarily metabolized by MAO-A; ~14% excreted unchanged in urine[2][3] |

Synthesis Protocol

While a specific, detailed experimental protocol for the direct synthesis of 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of Rizatriptan and other indole (B1671886) derivatives. The following proposed protocol utilizes a key intermediate from Rizatriptan synthesis, 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole, and introduces the acetic acid moiety at the 3-position of the indole ring via a glyoxylic acid reaction followed by reduction.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole

This intermediate can be synthesized according to methods described in the literature for Rizatriptan synthesis, often involving the Fischer indole synthesis from 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine.

Step 2: Synthesis of 2-oxo-2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)acetic acid

-

To a stirred solution of 5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of oxalyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting precipitate, the indol-3-ylglyoxylyl chloride, is filtered and washed with cold solvent.

-

The crude glyoxylyl chloride is then carefully added to a mixture of water and a suitable organic solvent (e.g., THF) and stirred vigorously to hydrolyze the acid chloride to the corresponding glyoxylic acid.

-

The aqueous layer is separated, and the organic layer is extracted with a saturated sodium bicarbonate solution.

-

The combined aqueous layers are acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

Step 3: Reduction to 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid

-

To a suspension of the 2-oxo-2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)acetic acid (1 equivalent) in a suitable solvent like THF or dioxane, add a reducing agent such as sodium borohydride (B1222165) (NaBH4) (2-3 equivalents) portion-wise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The mixture is acidified with dilute HCl, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final compound.

Metabolic and Signaling Pathways

Metabolic Pathway of Rizatriptan

The primary metabolic pathway of Rizatriptan involves oxidative deamination catalyzed by monoamine oxidase A (MAO-A) to form 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid.[1][2]

References

Navigating the Solubility of Triazolomethylindole-3-acetic Acid in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Triazolomethylindole-3-acetic acid is a known metabolite of the serotonin (B10506) (5-HT) receptor agonist, Rizatriptan. A clear understanding of its physicochemical properties is fundamental to its handling and use in a research setting.

| Property | Value | Source |

| Chemical Name | 5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid | --INVALID-LINK-- |

| CAS Number | 177270-91-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₂N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 256.3 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Qualitative and Comparative Quantitative Solubility in DMSO

Multiple chemical suppliers qualitatively describe this compound as "soluble" in DMSO. To provide a quantitative frame of reference, this section summarizes the DMSO solubility of its parent compound, Rizatriptan, and other closely related indole-3-acetic acid derivatives. This comparative data is essential for estimating appropriate concentration ranges for stock solutions and experimental assays.

| Compound | DMSO Solubility (mg/mL) | Molar Solubility (mM) | Source |

| Rizatriptan benzoate | ~20 | ~51.1 | --INVALID-LINK-- |

| Rizatriptan benzoate | 50 | 127.7 | --INVALID-LINK-- |

| Indole-3-acetic acid | 125 | 713.5 | --INVALID-LINK-- |

| Indole-3-acetic acid sodium salt | ~15 | ~76.1 | --INVALID-LINK-- |

| 5-Hydroxyindole-3-acetic acid | ~25 | ~130.7 | --INVALID-LINK-- |

| 5-Hydroxyindole-3-acetic acid | 100 | 523.1 | --INVALID-LINK-- |

Note: Molar solubility was calculated using the respective molecular weights of the compounds.

Experimental Protocol for Solubility Determination

The following protocol details a robust "shake-flask" method for the quantitative determination of this compound solubility in DMSO, followed by High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis.

Materials

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of DMSO (e.g., 1 mL).

-

Ensure a visible excess of solid remains to confirm solution saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. The equilibration time should be empirically determined.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound in DMSO of known concentrations.

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the standard solutions and the diluted sample by HPLC. A suitable method would involve a C18 column and a mobile phase consisting of a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution at a wavelength appropriate for indole (B1671886) derivatives (e.g., around 280 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in DMSO by multiplying the measured concentration by the dilution factor. Express the solubility in mg/mL and mM.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

While a definitive quantitative value for the solubility of this compound in DMSO is not currently published, the available qualitative data and the solubility of structurally similar compounds suggest good solubility. For researchers and drug development professionals, the provided experimental protocol offers a reliable method to determine the precise solubility under specific laboratory conditions. This information is critical for the preparation of stock solutions, ensuring the accuracy and reproducibility of in vitro and in vivo studies.

An In-depth Technical Guide to Triazolomethylindole-3-acetic Acid (CAS Number: 177270-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazolomethylindole-3-acetic acid (CAS No. 177270-91-6), a significant metabolite of the anti-migraine drug Rizatriptan. The document details its chemical and physical properties, its metabolic formation via monoamine oxidase-A (MAO-A), and its pharmacokinetic profile. Notably, this metabolite is pharmacologically inactive at the 5-HT1B/1D receptors, the primary targets of Rizatriptan. This guide also includes a summary of what is known about its biological effects and provides a foundational understanding for researchers in drug metabolism, pharmacology, and analytical chemistry.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid, is the principal metabolite of the selective 5-HT1B/1D receptor agonist, Rizatriptan.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 177270-91-6 | [3] |

| Molecular Formula | C13H12N4O2 | [3] |

| Molecular Weight | 256.26 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [4] |

| Predicted Boiling Point | 598.0 ± 60.0 °C | [5] |

| Predicted Density | 1.45 ± 0.1 g/cm³ | [5] |

Metabolic Formation and Pharmacokinetics

The primary metabolic pathway for Rizatriptan in humans is oxidative deamination by monoamine oxidase-A (MAO-A) to form this compound.[1][2][6] This biotransformation renders the compound pharmacologically inactive at the 5-HT1B/1D receptors.[1][6]

Following oral administration of Rizatriptan, a substantial portion undergoes first-pass metabolism.[2][6] Quantitative analysis of excreta reveals the significance of this metabolic route.

| Administration Route | Percentage of Dose Excreted as this compound in Urine | Reference(s) |

| Oral | 51% | [2][6] |

| Intravenous | 35% | N/A |

The plasma half-life of the parent drug, Rizatriptan, is approximately 2-3 hours.[2] While specific pharmacokinetic data for this compound is not extensively detailed in the literature, its formation is directly linked to the metabolism of Rizatriptan.

Signaling Pathway of Formation

The metabolic conversion of Rizatriptan to this compound is a critical step in its elimination. This pathway is initiated by the enzyme Monoamine Oxidase A (MAO-A).

Caption: Metabolic conversion of Rizatriptan to its inactive metabolite.

Biological Activity and Toxicology

Experimental Protocols

Synthesis of this compound

While a specific, detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a referenced "efficient synthesis" by Chen et al. (1996) suggests a potential route.[4] General synthetic strategies for similar indole-3-acetic acid derivatives often involve multi-step processes. A plausible, though not explicitly documented, synthetic approach could be inferred from the synthesis of Rizatriptan and related compounds.

Note: The following is a generalized conceptual workflow and not a validated experimental protocol.

Caption: A generalized conceptual workflow for the synthesis.

Quantification in Biological Matrices

The quantification of this compound is crucial in pharmacokinetic studies of Rizatriptan. A typical workflow for its analysis in plasma or urine would involve the following steps.

Sample Preparation:

-

Collection of blood or urine samples from subjects administered with Rizatriptan.

-

For plasma, centrifugation of blood to separate plasma.

-

Protein precipitation from plasma samples using an appropriate agent (e.g., acetonitrile (B52724) or methanol).

-

Centrifugation to pellet the precipitated proteins.

-

Collection of the supernatant for analysis. Urine samples may require dilution.

Chromatographic Analysis:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of such metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Mass Spectrometry (MS/MS) is the preferred method for its high sensitivity and selectivity, allowing for accurate quantification.

Caption: A typical workflow for the quantification of the metabolite.

Conclusion

This compound is the primary and pharmacologically inactive metabolite of Rizatriptan. Its formation via MAO-A is a key determinant of the parent drug's pharmacokinetic profile. While its own biological activities have not been a major focus of research, understanding its properties and analytical determination is essential for a complete picture of Rizatriptan's disposition in the body. Further research could focus on elucidating a detailed synthetic pathway and exploring any potential secondary pharmacological or toxicological effects.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C13H12N4O2 | CID 10244117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 177270-91-6 CAS MSDS (Triazolomethyl-indole-3-acetic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A convenient method for the synthesis of indole-3-acetic acids | Semantic Scholar [semanticscholar.org]

Triazolomethylindole-3-acetic Acid and its Relation to Indole-3-acetic Acid (IAA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic Acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is a pivotal signaling molecule in plants, influencing cellular division, elongation, and differentiation.[1] It is involved in critical developmental processes such as root and shoot architecture, vascular development, and responses to environmental cues like light and gravity.[2]

Biosynthesis and Metabolism

IAA is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan, although tryptophan-independent pathways also exist.[1] The regulation of IAA levels is tightly controlled through a balance of biosynthesis, transport, and catabolism.

Mechanism of Action and Signaling Pathway

The canonical IAA signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Upon IAA binding, TIR1/AFB recruits Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to a physiological response.

References

Methodological & Application

The Application of Triazolomethylindole-3-acetic Acid in Plant Tissue Culture: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolomethylindole-3-acetic acid (T-IAA) is a synthetic auxin, a class of plant growth regulators that play a crucial role in various aspects of plant growth and development. As a derivative of the natural auxin Indole-3-acetic acid (IAA), T-IAA is expected to exhibit similar physiological effects, including the promotion of cell division, cell elongation, and differentiation, which are fundamental processes in plant tissue culture.[1][2][3] This document provides detailed application notes and protocols for the utilization of T-IAA in plant tissue culture, drawing upon the extensive knowledge of IAA and other synthetic auxins. While specific quantitative data for T-IAA is limited in publicly available literature, the provided guidelines and protocols for analogous compounds offer a robust starting point for experimental optimization.

Mechanism of Action: The Auxin Signaling Pathway

Auxins, including synthetic analogues like T-IAA, typically function by binding to specific receptor proteins, leading to a signaling cascade that ultimately alters gene expression. The core of the auxin signaling pathway involves the derepression of auxin-responsive genes. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The binding of auxin to its receptor, Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB), promotes the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome. This degradation releases ARFs, allowing them to activate the transcription of genes involved in cell growth, division, and differentiation.

Applications in Plant Tissue Culture

T-IAA, as a synthetic auxin, is anticipated to be effective in the following key areas of plant tissue culture:

-

Callus Induction: The formation of an undifferentiated mass of cells (callus) is often the initial step in indirect organogenesis and somatic embryogenesis. Auxins, in combination with cytokinins, are essential for inducing callus formation from explants.[4][5]

-

Somatic Embryogenesis: The development of embryos from somatic cells. Auxins are critical for the induction of embryogenic callus and the subsequent development of somatic embryos.

-

Rooting of in vitro shoots (Rhizogenesis): The induction of adventitious roots from micro-cuttings is a crucial step for the acclimatization of in vitro propagated plantlets. Auxins are widely used to promote root formation.[6]

-

Cell Suspension Cultures: For the production of secondary metabolites or for large-scale propagation, auxins are used to stimulate cell division and growth in liquid cultures.

Data Presentation: Recommended Concentration Ranges for Auxins

While optimal concentrations for T-IAA need to be determined empirically for each plant species and explant type, the following table summarizes typical concentration ranges for commonly used auxins in plant tissue culture. This data can serve as a valuable starting point for designing experiments with T-IAA.

| Plant Growth Regulator | Typical Concentration Range (mg/L) | Primary Applications in Tissue Culture | References |

| Indole-3-acetic acid (IAA) | 0.01 - 3.0 | Rooting, callus induction, cell suspension | [7][8] |

| 1-Naphthaleneacetic acid (NAA) | 0.1 - 10.0 | Callus induction, rooting, somatic embryogenesis | [9] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.01 - 10.0 | Callus induction, somatic embryogenesis | [7][9] |

| Indole-3-butyric acid (IBA) | 0.1 - 10.0 | Rooting | [10] |

| This compound (T-IAA) | To be determined (start with 0.1 - 5.0) | Expected to be similar to IAA and NAA | - |

Note: The optimal concentration is highly dependent on the plant species, explant type, and the desired developmental outcome. It is also crucial to consider the ratio of auxin to cytokinin in the culture medium.[3][5]

Experimental Protocols

The following are detailed protocols for key experiments in plant tissue culture using a synthetic auxin like T-IAA. These protocols should be adapted and optimized for specific research needs.

Protocol 1: Preparation of T-IAA Stock Solution

Objective: To prepare a sterile stock solution of T-IAA for addition to plant tissue culture media.

Materials:

-

This compound (T-IAA) powder

-

Solvent (e.g., 1N NaOH or ethanol, depending on solubility)

-

Sterile distilled water

-

Sterile volumetric flask (e.g., 100 mL)

-

Sterile magnetic stirrer and stir bar

-

Sterile filter sterilization unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

Weigh the desired amount of T-IAA powder to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

In a sterile volumetric flask, dissolve the T-IAA powder in a small amount of the appropriate solvent. Synthetic auxins are often more stable than natural auxins.[9]

-

Once fully dissolved, bring the volume up to the final desired volume with sterile distilled water.

-

Stir the solution gently until it is completely homogenous.

-

Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Label the bottle with the name of the compound, concentration, and date of preparation.

-

Store the stock solution at 2-8°C in the dark to prevent degradation.

Protocol 2: Callus Induction from Leaf Explants

Objective: To induce callus formation from leaf explants using a medium supplemented with T-IAA and a cytokinin.

Materials:

-

Young, healthy leaves from a sterile in vitro grown plantlet

-

Sterile petri dishes

-

Sterile scalpel and forceps

-

Callus Induction Medium (CIM): Basal medium (e.g., Murashige and Skoog - MS) supplemented with sucrose (B13894) (e.g., 30 g/L), gelling agent (e.g., agar, 8 g/L), T-IAA, and a cytokinin (e.g., 6-Benzylaminopurine - BAP).

Procedure:

-

Prepare the CIM with varying concentrations of T-IAA (e.g., 0.5, 1.0, 2.0 mg/L) and a fixed concentration of BAP (e.g., 0.5 mg/L) to test for the optimal auxin-cytokinin ratio.

-

Excise leaf segments (approximately 1 cm²) from the sterile plant material.

-

Place the leaf explants with the abaxial (lower) side in contact with the surface of the CIM in petri dishes.

-

Seal the petri dishes with parafilm.

-

Incubate the cultures in the dark at a constant temperature (e.g., 25 ± 2°C).

-

Observe the explants regularly for callus formation, noting the percentage of explants forming callus, the morphology of the callus (e.g., friable, compact), and the proliferation rate.

-

Subculture the developing callus onto fresh CIM every 3-4 weeks.

Protocol 3: In Vitro Rooting of Shoots

Objective: To induce adventitious root formation from in vitro regenerated shoots using a medium supplemented with T-IAA.

Materials:

-

In vitro regenerated shoots (3-4 cm in length)

-

Sterile culture vessels (e.g., test tubes or jars)

-

Rooting Medium: Half-strength or full-strength basal medium (e.g., MS) supplemented with a reduced concentration of sucrose (e.g., 15-20 g/L), gelling agent, and T-IAA.

Procedure:

-

Prepare the rooting medium with varying concentrations of T-IAA (e.g., 0.1, 0.5, 1.0 mg/L). Typically, cytokinins are omitted from the rooting medium.

-

Excise the regenerated shoots and transfer them individually into the culture vessels containing the rooting medium.

-

Incubate the cultures under a 16-hour photoperiod at a constant temperature (e.g., 25 ± 2°C).

-

Observe the shoots for root initiation and development over a period of 4-6 weeks.

-

Record data on the percentage of shoots forming roots, the number of roots per shoot, and the average root length.

-

Once a well-developed root system is established, the plantlets can be transferred for acclimatization.

Conclusion and Future Perspectives

This compound, as a synthetic auxin, holds significant potential for application in plant tissue culture. While direct experimental data is not yet widely available, the established principles of auxin physiology and the extensive literature on other synthetic auxins provide a strong foundation for its use. The protocols and concentration ranges provided in this guide are intended to serve as a starting point for researchers. Systematic experimentation to determine the optimal concentrations of T-IAA, both alone and in combination with cytokinins, will be crucial for successfully applying this compound to specific plant species and achieving desired outcomes in micropropagation, genetic transformation, and secondary metabolite production. Further research into the specific activity and stability of T-IAA compared to other auxins will be invaluable to the scientific community.

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. plantcelltechnology.com [plantcelltechnology.com]

- 3. goldbio.com [goldbio.com]

- 4. Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantmedia.com [plantmedia.com]

- 7. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. plantcelltechnology.com [plantcelltechnology.com]

- 10. An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Triazolomethylindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of Triazolomethylindole-3-acetic Acid (TMIA) for use in various experimental settings. The information is compiled to assist researchers in preparing TMIA solutions accurately and efficiently.

Compound Information

This compound is a metabolite of the serotonin (B10506) (5-HT) receptor agonist rizatriptan.[1] It is essential to understand its physical and chemical properties to ensure proper handling and dissolution.

| Property | Value | Source |

| CAS Number | 177270-91-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂N₄O₂ | [1][2][3] |

| Molecular Weight | 256.26 g/mol | [2][3] |

| Appearance | Solid | [1][3] |

| Purity | ≥95% | [1] |

| Storage | -20°C | [1][3] |

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | Soluble | [1][3] |

Experimental Protocol: Dissolving this compound

This protocol outlines the steps for preparing a stock solution of TMIA in DMSO and subsequent dilution for use in aqueous experimental media.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile tips

-

Aqueous buffer of choice (e.g., PBS, cell culture media)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass of TMIA:

-

Using the molecular weight of 256.26 g/mol , the mass required for a 10 mM stock solution is calculated as follows:

-

Mass (mg) = 10 mmol/L * 0.001 L * 256.26 g/mol * 1000 mg/g = 2.56 mg for 1 mL of stock solution.

-

-

-

Weigh the TMIA:

-

Carefully weigh out the calculated amount of solid TMIA in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the TMIA. For example, add 1 mL of DMSO to 2.56 mg of TMIA to create a 10 mM stock solution.

-

-

Dissolve the compound:

-

Vortex the tube thoroughly until the TMIA is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, similar to protocols for other indole (B1671886) compounds.[6]

-

-

Storage of Stock Solution:

Protocol for Preparing a Working Solution in Aqueous Buffer:

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer.

-

Determine the final desired concentration of TMIA in your experiment.

-

Calculate the volume of stock solution needed.

-

For example, to prepare 1 mL of a 100 µM working solution from a 10 mM stock, you would need:

-

V₁ = (C₂ * V₂) / C₁ = (100 µM * 1 mL) / 10,000 µM = 0.01 mL or 10 µL.

-

-

-

Dilute the stock solution:

-

Add the calculated volume of the TMIA stock solution to the desired volume of your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation. For compounds with low aqueous solubility, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[7]

-

Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) as it can have its own biological effects.

Visualizations

Experimental Workflow for TMIA Solubilization

Caption: Workflow for preparing TMIA solutions.

Logical Relationship of Solubilization Steps

Caption: Key steps in TMIA dissolution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C13H12N4O2 | CID 10244117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 177270-91-6 CAS MSDS (Triazolomethyl-indole-3-acetic Acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application of Triazolomethylindole-3-acetic Acid in Rooting Experiments: A Proposed Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for Triazolomethylindole-3-acetic Acid (TM-IAA) are proposed based on the established understanding of Indole-3-acetic Acid (IAA) and its derivatives as plant growth regulators, specifically in the context of adventitious root formation. To date, no specific experimental data on the application of TM-IAA in rooting experiments has been published in the peer-reviewed literature. Therefore, the provided methodologies and expected outcomes are hypothetical and should be considered as a starting point for empirical investigation. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentration and application method for their specific plant species and experimental conditions.

Introduction

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and plays a pivotal role in various aspects of plant growth and development, including the initiation and promotion of root growth.[1][2][3][4][5] Synthetic auxin analogues are widely utilized in horticulture and agriculture to propagate plants from cuttings. This compound (TM-IAA) is a synthetic derivative of IAA. While the specific biological activity of the triazole modification on the indole (B1671886) ring in the context of rooting has not been documented, its structural similarity to IAA suggests it may exhibit auxin-like activity. The triazole group could potentially influence the compound's stability, uptake, or interaction with auxin receptors, thereby modulating its efficacy as a rooting agent.

This document provides a proposed framework for evaluating the efficacy of TM-IAA in promoting adventitious root formation in plant cuttings. It includes a generalized experimental protocol, a template for data collection, and diagrams illustrating a typical auxin signaling pathway and experimental workflow.

Proposed Mechanism of Action

It is hypothesized that TM-IAA, like other auxins, promotes root formation by influencing gene expression that leads to cell division and differentiation at the site of application on the plant cutting. The proposed signaling pathway, based on the canonical auxin signaling model, is as follows:

Caption: Proposed Auxin Signaling Pathway for TM-IAA.

Experimental Protocols

The following are generalized protocols for conducting rooting experiments with TM-IAA. It is crucial to include positive (e.g., IAA or IBA) and negative (solvent only) controls in all experiments.

Preparation of TM-IAA Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve the TM-IAA in a small volume of a suitable solvent (e.g., 1 mL of 1N NaOH or DMSO).

-

Once fully dissolved, bring the final volume to 10 mL with sterile deionized water.

-

Store the stock solution in a dark, refrigerated container (4°C).

-

-

Working Solutions:

-

Prepare a series of working solutions by diluting the stock solution with sterile deionized water. A suggested starting range for dose-response experiments is 0 (control), 1, 10, 50, 100, and 200 mg/L.

-

Plant Material Preparation

-

Select healthy, disease-free stock plants.

-